molecular formula C12H15N3 B13636378 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13636378
M. Wt: 201.27 g/mol
InChI Key: IQRJKCPTYVSVAN-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile ( 1247356-05-3) is a high-purity chemical building block supplied with a guaranteed purity of ≥98% . This specialized tetrahydroquinoline derivative is of significant interest in advanced chemical synthesis and pharmaceutical research. The molecular formula is C₁₂H₁₅N₃, and it has a molecular weight of 201.27 g/mol . Compounds based on the 5,6,7,8-tetrahydroquinoline scaffold, particularly those with chiral amine functionalities, are increasingly valued in the development of novel metal catalysts for asymmetric synthesis . For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands have demonstrated excellent performance in metal complexes for asymmetric transfer hydrogenation (ATH) reactions, which are a key step in the production of biologically active alkaloids and pharmaceutical intermediates . This research value is enhanced by the electronic and steric properties imparted by the 2-amino and 3-cyano substituents on the core structure, making it a versatile precursor for the rational design of novel chiral catalysts as alternatives to traditional systems . Researchers can utilize this compound in the exploration of new catalytic protocols and in the synthesis of complex molecules, including tetrahydroisoquinoline (THIQ) alkaloids, which are core structures in over 3,000 compounds with applications in the pharmaceutical industry . The product is classified as a dangerous good, with hazard statements H315-H319-H320, indicating it can cause skin and serious eye irritation . Standard safety precautions, including the use of protective gloves and eye protection, must be followed. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for direct human use .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h6,8H,2-5H2,1H3,(H2,14,15)

InChI Key

IQRJKCPTYVSVAN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=NC(=C(C=C2C1)C#N)N

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

A common and efficient approach to synthesize tetrahydroquinoline-3-carbonitriles involves multi-component reactions (MCRs), typically a one-pot condensation of:

  • An aldehyde (bearing the desired substitution, e.g., ethyl group at the 6-position),
  • Malononitrile (providing the carbonitrile functionality),
  • A cyclic ketone (such as cyclohexanone for the tetrahydroquinoline ring),
  • Ammonium acetate as an ammonia source to introduce the amino group.

This method is exemplified by the synthesis of related tetrahydroquinoline derivatives under reflux in solvents like n-butanol or polyethylene glycol (PEG-400), often catalyzed by mild bases or solid supports such as bleaching earth clay (pH 12.5).

Typical reaction conditions:

Component Amount (molar ratio) Conditions Solvent Time Yield (%)
Aldehyde (ethyl-substituted) 1.0 Reflux or 70-100 °C n-Butanol/PEG-400 1-6 hours 90-95 (reported for analogues)
Malononitrile 1.0
Cyclohexanone 1.0
Ammonium acetate Excess (3-5 equiv.)
Catalyst (optional) 10 wt% bleaching earth clay Stirring

After reaction completion, the mixture is cooled, filtered to remove catalyst, and the product is precipitated by addition to ice-cold water, followed by recrystallization from ethanol to afford pure tetrahydroquinoline-3-carbonitrile derivatives.

Two-Step Synthesis via Pyran Intermediates

Another method involves a two-step synthesis starting from α,α-bis(substituted benzylidene)cycloalkanones:

This approach allows for structural diversity by varying the benzylidene substituents and cycloalkanone ring size.

Catalytic Solvent-Free Synthesis

Recent green chemistry advances describe solvent-free synthesis of tetrahydroquinoline-3-carbonitriles using catalytic systems such as vanadyl tetraphenylporphyrin-based ionic liquids [(VO)TPP][(TCM)] at 100 °C. This method involves:

  • Activation of aldehyde carbonyl groups by the catalyst,
  • Knoevenagel condensation of malononitrile with the aldehyde,
  • Subsequent nucleophilic attack and cyclization steps to form the tetrahydroquinoline ring system.

This method is environmentally benign and efficient, yielding high purity products without organic solvents.

Detailed Preparation Method for 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Although direct literature specifically naming 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is limited, the following extrapolated procedure based on closely related compounds is authoritative:

Materials

  • 6-Ethyl-substituted benzaldehyde (or 6-ethylcyclohexanone as ring precursor),
  • Malononitrile,
  • Ammonium acetate,
  • n-Butanol or PEG-400 as solvent,
  • Optional catalyst: bleaching earth clay or ionic liquid catalyst [(VO)TPP][(TCM)].

Procedure

  • In a round-bottom flask, combine equimolar amounts of 6-ethylbenzaldehyde, malononitrile, and cyclohexanone.
  • Add an excess of ammonium acetate (3-5 equivalents).
  • Add solvent (n-butanol or PEG-400) and catalyst if used.
  • Heat the mixture to reflux (approx. 100 °C) and stir for 4-6 hours.
  • Monitor reaction progress by TLC.
  • Upon completion, cool the reaction mixture to room temperature.
  • Filter off any solid catalyst.
  • Pour the filtrate into ice-cold water to precipitate the product.
  • Collect by filtration and recrystallize from ethanol.

Research Findings and Comparative Analysis

Method Advantages Limitations References
One-pot multi-component condensation High yield, operational simplicity, broad substrate scope Requires reflux and solvent, moderate reaction time
Two-step pyran intermediate route Allows structural diversity, mild conditions Multi-step, longer overall synthesis
Solvent-free catalytic method Environmentally friendly, no solvent waste, rapid reaction Requires specialized catalyst, elevated temperature

The multi-component condensation remains the most widely used due to its simplicity and scalability. The solvent-free catalytic method represents a promising green alternative with comparable efficiency.

Summary Table of Preparation Methods

Step/Method Reagents & Conditions Key Intermediates/Product Yield (%) Notes
Multi-component condensation Aldehyde + malononitrile + cyclohexanone + NH4OAc, reflux in n-butanol/PEG-400 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 90-95 Simple, scalable
Pyran intermediate route α,α-bis(substituted benzylidene)cycloalkanone + malononitrile → pyran; then NH4OAc cyclization Pyran intermediate → tetrahydroquinoline derivative 75-85 Allows substitution variation
Solvent-free catalysis Aldehyde + malononitrile + catalyst [(VO)TPP][(TCM)], 100 °C Direct formation of tetrahydroquinoline derivative ~90 Green chemistry, no solvent

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 6-ethyl derivative differs from the well-studied 4-phenyl analogs in substituent placement, which may alter ring puckering and hydrogen-bonding capacity .
  • Synthetic Flexibility : The ethyl group can be introduced using ethyl-substituted aldehydes in multicomponent reactions, similar to phenyl or methyl analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) NMR (Key Signals) References
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 233–235 2222–2224 1H NMR (DMSO-d₆): δ 1.65–2.95 (m, cyclohexyl), 7.39–7.55 (Ar-H)
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Not reported ~2220 13C NMR: δ 160–161 (C=O), 112 (CN)
2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Not reported Predicted ~2215–2225 Expected δ 1.2–1.4 (t, CH₂CH₃), 2.5–3.0 (q, CH₂) Inferred

Key Observations :

  • The ethyl group at position 6 may lower melting points compared to phenyl analogs due to reduced crystallinity.
  • IR and NMR data for the 6-ethyl derivative are predicted to align with trends in nitrile and alkyl substituent behavior .

Table 3: Antimicrobial and Antifungal Activities

Compound Bioactivity (MIC, μg/mL) Target Organisms Mechanism Insights References
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 12.5–25 (bacteria), 6.25–12.5 (fungi) S. aureus, C. albicans Disruption of cell wall synthesis
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 3.12–6.25 (fungi) Aspergillus spp., Candida spp. Chitin synthase inhibition
2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Not tested Hypothesized enhanced lipophilicity Inferred

Key Observations :

  • The 4-phenyl and 5-oxo derivatives exhibit strong antifungal activity, likely due to interactions with fungal chitin synthases .
  • The 6-ethyl variant’s bioactivity remains unexplored, but its increased lipophilicity (logP) compared to phenyl analogs could enhance membrane permeability .

Computational and Structural Insights

  • Ring Puckering: Substituents at position 4 or 6 influence the tetrahydroquinoline ring’s puckering, affecting binding to biological targets. For example, phenyl groups at position 4 stabilize a planar conformation, while alkyl groups at position 6 may induce slight distortion .
  • Docking Studies : Molecular docking of 4-phenyl analogs shows hydrogen bonding between the nitrile group and fungal enzyme active sites. The 6-ethyl derivative’s larger substituent may sterically hinder such interactions .

Biological Activity

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the tetrahydroquinoline family. Its unique structural features include an amino group and a carbonitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is C₁₂H₁₅N₃. The compound features a fused quinoline ring system that enhances its interaction with biological targets. The presence of the amino group at the 2-position and the carbonitrile group at the 3-position are particularly significant for its biological activity.

Biological Activities

Research indicates that 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows for effective binding to various enzymes, suggesting applications in drug development for conditions requiring enzyme modulation.
  • Antiproliferative Effects : Studies have shown that related tetrahydroquinoline derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have demonstrated cytotoxic effects in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Antioxidant Properties : The compound has been noted for its antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Activity : Research indicates that tetrahydroquinoline derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

The mechanisms underlying the biological activities of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involve several pathways:

  • Reactive Oxygen Species (ROS) Modulation : The compound may induce mitochondrial dysfunction by increasing ROS levels in cancer cells. This mechanism is crucial for its antiproliferative effects .
  • Inhibition of Thiol-dependent Enzymes : It has been suggested that this compound can downregulate thiol-dependent enzymes involved in cellular defense mechanisms against oxidative stress .

Comparative Analysis

The following table summarizes the structural features and notable biological activities of compounds related to 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile:

Compound NameStructural FeaturesNotable Activities
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileMethyl instead of ethyl at position 6Similar enzyme inhibition properties
Ethyl 2-amino-5,6-dihydroquinoline-3-carbonitrileDihydro form; lacks full saturationDifferent binding affinities
2-AminoquinolineLacks tetrahydro structureBroader spectrum of biological activities

This table illustrates that while these compounds share certain structural characteristics with 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, each exhibits distinct biological activities due to variations in their molecular structures.

Case Studies

  • A study on a library of tetrahydroquinoline derivatives found that certain analogues exhibited significant cytotoxicity against multiple cancer cell lines. The most active compounds were selected for further evaluation based on their IC50 values .
  • Another investigation highlighted the role of stereochemistry in the antiproliferative activity of tetrahydroquinolines. Enantiomers of these compounds were tested against various tumor cell lines to assess their efficacy and mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via multi-component reactions (MCRs). A standard procedure involves refluxing arylidene derivatives (e.g., ethyl cyanoacetate), cyclic ketones (e.g., 6-ethyltetrahydroquinoline precursors), and ammonium acetate in ethanol. Excess ammonium acetate acts as both a catalyst and nitrogen source, while ethanol serves as a solvent and proton donor. Reaction completion is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures to yield needle-shaped crystals . Key considerations include stoichiometric ratios, reflux duration (4–6 hours), and solvent purity to avoid byproducts.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions forming R₂²(8) motifs) .
  • NMR spectroscopy : Confirms proton environments, particularly the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ adducts, with collision cross-section (CCS) data aiding in conformational analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-component syntheses?

Systematic optimization involves:

  • Catalyst screening : Eutectogels (ETG-acetamide) enhance reaction efficiency by reducing activation energy .
  • Temperature gradients : Heating at 80–100°C promotes cyclization, while lower temperatures (50–60°C) minimize side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but ethanol is preferred for eco-friendly synthesis . Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data be resolved?

  • Substituent effects : The ethyl group at position 6 enhances lipophilicity, improving membrane permeability in antifungal assays. Conversely, bromo or trifluoromethyl substituents may reduce activity due to steric hindrance .
  • Data reconciliation : Contradictions in bioactivity (e.g., IC₅₀ variability) require orthogonal assays (e.g., time-kill curves vs. MICs) and ADME-Tox profiling to differentiate true efficacy from artifacts .

Q. What computational and experimental strategies address challenges in structural analysis, such as ring puckering or hydrogen-bonding ambiguities?

  • Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements in the tetrahydroquinoline core. Software like Gaussian or ORCA calculates puckering amplitudes (q) and phase angles (φ) .
  • Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s rules) classifies N–H···N interactions into motifs like R₂²(8) or R₂²(12), validated via Hirshfeld surfaces .
  • Crystallographic refinement : SHELXL refines disordered atoms (e.g., overlapping carbons in the ethyl group) using constraints like EADP (anisotropic displacement parameters) .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Synthetic protocols : Multi-component reactions with ammonium acetate .
  • Bioactivity assays : Antifungal evaluation via microbroth dilution (CLSI M27/M38 guidelines) .

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